molecular formula C18H14ClN3O2 B12182076 N-(1,3-benzodioxol-5-ylmethyl)-6-(4-chlorophenyl)pyridazin-3-amine

N-(1,3-benzodioxol-5-ylmethyl)-6-(4-chlorophenyl)pyridazin-3-amine

Cat. No.: B12182076
M. Wt: 339.8 g/mol
InChI Key: FHHBLRXPTQHTAX-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-6-(4-chlorophenyl)pyridazin-3-amine is a synthetic organic compound that belongs to the class of pyridazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-6-(4-chlorophenyl)pyridazin-3-amine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodioxole Moiety: Starting from catechol, the benzodioxole ring can be formed through a reaction with formaldehyde.

    Synthesis of the Pyridazine Core: The pyridazine ring can be synthesized through the reaction of appropriate hydrazines with diketones.

    Coupling Reactions: The benzodioxole and pyridazine moieties can be coupled using various reagents and catalysts under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions could occur at the pyridazine ring.

    Substitution: Various substitution reactions can be performed on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could lead to dihydropyridazines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this may interact with enzymes, receptors, or DNA, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-5-ylmethyl)-6-phenylpyridazin-3-amine
  • N-(1,3-benzodioxol-5-ylmethyl)-6-(4-methylphenyl)pyridazin-3-amine

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)-6-(4-chlorophenyl)pyridazin-3-amine is unique due to the presence of the 4-chlorophenyl group, which may impart distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C18H14ClN3O2

Molecular Weight

339.8 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-6-(4-chlorophenyl)pyridazin-3-amine

InChI

InChI=1S/C18H14ClN3O2/c19-14-4-2-13(3-5-14)15-6-8-18(22-21-15)20-10-12-1-7-16-17(9-12)24-11-23-16/h1-9H,10-11H2,(H,20,22)

InChI Key

FHHBLRXPTQHTAX-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC3=NN=C(C=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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